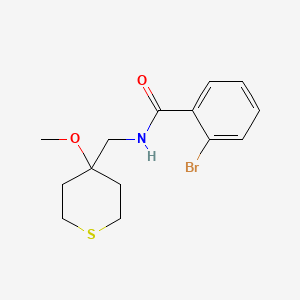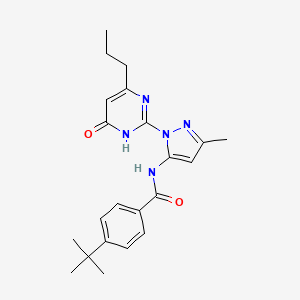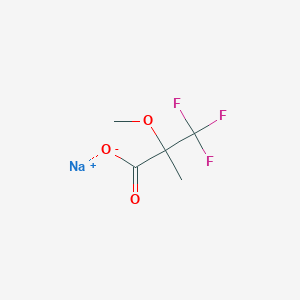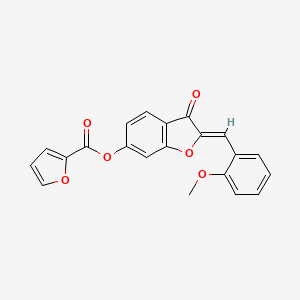![molecular formula C27H24N4O4S B2910852 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1053084-85-7](/img/structure/B2910852.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .
Synthesis Analysis
The synthesis of this compound involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl core and a 3,4-dimethoxyphenyl group attached via an acetamide linker . The compound also contains a benzyl group and a thio group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the incorporation of HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The synthesis also involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Mecanismo De Acción
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the generation of 3′-phosphoinositides, thereby disrupting the activation of cellular targets and hindering processes such as cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed DNA structure and altered gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway . By inhibiting PI3K, it disrupts the activation of AKT, a serine–threonine kinase, and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, leading to changes in gene expression .
Pharmacokinetics
As a dual pi3k/hdac inhibitor, it is expected to have properties similar to other inhibitors of these classes .
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells, as demonstrated in cellular assays . By disrupting key cellular and genetic processes, it can effectively hinder the growth and survival of these cells .
Propiedades
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-22-13-12-18(15-23(22)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-21(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,21H,14,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWLHKFBIIJOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
![8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2910782.png)

![8-Chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2910784.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)

